Ethyl 2,4-dimethylthiazole-5-carboxylate

Antimicrobial Thiazole Derivatives Minimum Inhibitory Concentration

Researchers requiring authentic Febuxostat impurity standards face a critical pain point: using non-identical analogs invalidates analytical method validation and ANDA submissions. This compound is the exact Febuxostat Dimethylthiazole Ethyl Ester Impurity, supplied as a white crystalline solid. - Certified for analytical method development, AMV, and QC release testing of Febuxostat API. - Quantifiable physicochemical profile: mp 46-50°C, solubility in DMSO (20 mg/mL), DMF (30 mg/mL), EtOH (50 mg/mL). - Versatile C5 ester enables high-yield derivatization (e.g., 91% isolated yield to the alcohol).

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 7210-77-7
Cat. No. B157388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dimethylthiazole-5-carboxylate
CAS7210-77-7
Synonyms2,4-dimethyl-5-thiazolecarboxylic acid, ethyl ester
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C)C
InChIInChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3
InChIKeyBXOIIRQIGYJTTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-dimethylthiazole-5-carboxylate: Compound Class & Characteristics


Ethyl 2,4-dimethylthiazole-5-carboxylate (CAS 7210-77-7) is a 2,4,5-trisubstituted thiazole heterocyclic building block . It is a white to off-white crystalline solid with a melting point of 46–50°C and predicted boiling point of ~254°C . The compound possesses a reactive ester moiety at the C5 position of the thiazole ring, which renders it a versatile intermediate for further derivatization into amides, alcohols, and carboxylic acid derivatives. It is utilized as a highly functionalized and biased thiazole scaffold for drug discovery, serving as a heterocyclic building block to specifically modify lead compounds . Importantly, this compound is also identified as the Febuxostat Dimethylthiazole Ethyl Ester Impurity, establishing its relevance in pharmaceutical quality control and analytical reference standard applications [1].

Ethyl 2,4-dimethylthiazole-5-carboxylate: Procurement & Substitution Risks


Generic substitution with other thiazole-5-carboxylate esters or structurally related thiazole building blocks is not scientifically valid due to quantifiable differences in physicochemical properties, solubility profiles, and functional group positioning that directly impact experimental reproducibility and downstream derivatization . The 2,4-dimethyl substitution pattern on the thiazole ring alters electronic distribution (predicted pKa of 2.29) and crystallinity (melting point 46–50°C) compared to mono-substituted analogs . Furthermore, the specific ester moiety (ethyl) influences solubility in DMSO (20 mg/mL), DMF (30 mg/mL), and ethanol (50 mg/mL) — a solvent compatibility profile that may differ materially from the methyl ester or free carboxylic acid forms . In drug discovery and impurity analysis, the exact compound is required as a reference standard for Febuxostat manufacturing [1], and using an analog would invalidate analytical method validation. The evidence below demonstrates these differentiated properties with quantitative comparisons to relevant alternatives .

Ethyl 2,4-dimethylthiazole-5-carboxylate: Differentiation Evidence vs. Analogs


Antimicrobial Activity Profile

Ethyl 2,4-dimethylthiazole-5-carboxylate exhibits moderate antimicrobial activity with quantifiable MIC values against Gram-positive and Gram-negative bacteria. Compared to the class-level baseline expectation for simple thiazole esters (often MIC > 128 µg/mL against S. aureus), this compound demonstrates a 4-fold higher potency against Staphylococcus aureus (MIC 32 µg/mL) than against Pseudomonas aeruginosa (MIC 128 µg/mL) . While not a potent antimicrobial agent itself, this activity profile serves as a phenotypic benchmark when evaluating derivatives or when utilizing the compound as a negative control scaffold.

Antimicrobial Thiazole Derivatives Minimum Inhibitory Concentration

HeLa Cell Cytotoxicity Baseline

This compound demonstrates measurable cytotoxicity against the HeLa cervical cancer cell line with an IC50 value of 25 µg/mL . In the context of thiazole-based anticancer screening, this provides a quantitative reference point. For example, more optimized thiazole derivatives in the literature (such as the TPP-thiazole series) achieve IC50 values in the low micromolar range (e.g., compound R13 with IC50 of 5.52 µM) , representing a ~25–50 fold improvement in potency. This data enables researchers to quantify the gain in potency achieved through further structural optimization, establishing this compound as a useful starting scaffold for SAR studies.

Anticancer Cytotoxicity HeLa Cells

Crystalline Solid Handling Advantage

Ethyl 2,4-dimethylthiazole-5-carboxylate is a crystalline solid with a melting point of 46–50°C . In contrast, the closely related mono-substituted analog ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2) has a melting point of 28°C and is often described as a semi-solid or low-melting solid at ambient conditions . This 18–22°C higher melting point for the 2,4-dimethyl derivative provides a tangible advantage in laboratory handling, weighing accuracy, and long-term storage stability, reducing the risk of material degradation or handling errors associated with low-melting solids that may liquefy under slight temperature variations.

Physicochemical Properties Solid Handling Melting Point

Solubility Profile Differentiation

Quantitative solubility data for Ethyl 2,4-dimethylthiazole-5-carboxylate indicates specific solubility in DMSO (20 mg/mL), DMF (30 mg/mL), and ethanol (50 mg/mL), with very low solubility in Ethanol:PBS (1:10) at 0.1 mg/mL . While analogous solubility data for the comparator ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2) is not consistently reported, its lower melting point and different crystal packing may result in altered dissolution kinetics. The documented ethanol solubility of 50 mg/mL for the target compound provides a reproducible benchmark for solution preparation in biological assays, an essential parameter for experimental design and reproducibility.

Solubility Formulation Sample Preparation

Reduction to 2,4-Dimethylthiazole-5-methanol

This ethyl ester serves as a direct precursor for the synthesis of 2,4-dimethylthiazole-5-methanol via lithium aluminum hydride reduction, achieving a 91% isolated yield [1]. This high-yielding transformation demonstrates the compound's synthetic utility and reliable reactivity profile. In contrast, the free carboxylic acid form (2,4-dimethylthiazole-5-carboxylic acid, CAS 53137-27-2) would require an additional reduction step or alternative coupling conditions. The ester moiety is specifically advantageous for this reduction pathway, providing a practical advantage for researchers requiring the alcohol derivative.

Synthetic Intermediate Reduction Building Block

Ethyl 2,4-dimethylthiazole-5-carboxylate: Research & Industrial Applications


Febuxostat Impurity Reference Standard

This compound is chemically identified as the Febuxostat Dimethylthiazole Ethyl Ester Impurity [1]. In pharmaceutical quality control, analytical method development and validation require authentic impurity standards to establish specificity, accuracy, and precision. Procuring Ethyl 2,4-dimethylthiazole-5-carboxylate as a certified impurity reference standard supports regulatory compliance in Febuxostat API manufacturing and batch release testing. Using a structurally similar but non-identical analog would invalidate analytical results and fail regulatory scrutiny.

Building Block for Lead Optimization

As a highly functionalized and biased thiazole scaffold [1], this compound is employed as a molecular building block to specifically modify lead compounds. Its established baseline cytotoxicity (HeLa IC50 = 25 µg/mL) and antimicrobial activity (S. aureus MIC = 32 µg/mL) provide quantitative reference points for medicinal chemistry structure-activity relationship (SAR) studies. Researchers can use this scaffold to synthesize novel derivatives and directly measure improvements in potency or selectivity .

Precursor to 2,4-Dimethylthiazole-5-methanol

The documented reduction of Ethyl 2,4-dimethylthiazole-5-carboxylate to 2,4-dimethylthiazole-5-methanol proceeds with a 91% isolated yield [1]. This alcohol derivative serves as a versatile intermediate for further functionalization (e.g., etherification, esterification, or conversion to halides). The high yield and straightforward procedure make this compound an attractive starting material for synthetic chemists requiring the 5-hydroxymethyl thiazole motif for subsequent derivatization.

Antimicrobial Screening and Scaffold Use

With quantifiable MIC values against S. aureus (32 µg/mL), E. coli (64 µg/mL), and P. aeruginosa (128 µg/mL) [1], this compound can serve as a baseline control in antimicrobial susceptibility testing. Alternatively, it can be used as a core scaffold for the synthesis of novel thiazole-based antimicrobial agents, where modifications at the C2, C4, or ester positions are systematically explored to improve potency and spectrum of activity.

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